molecular formula C6H8O3 B13952021 4-Hydroxy-5-methylcyclopentane-1,3-dione CAS No. 57156-98-6

4-Hydroxy-5-methylcyclopentane-1,3-dione

Cat. No.: B13952021
CAS No.: 57156-98-6
M. Wt: 128.13 g/mol
InChI Key: LHRRTGBVCMXBLK-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methylcyclopentane-1,3-dione is an organic compound with the molecular formula C6H8O3. It is a cyclopentane derivative featuring hydroxyl and methyl groups, making it an interesting subject for various chemical studies and applications. This compound is known for its unique structural properties and reactivity, which have been explored in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylcyclopentane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-4-ethoxalylcyclopentane-1,3,5-trione with sodium ethoxide in ethanol, followed by hydrolysis and decarboxylation . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methylcyclopentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-5-methylcyclopentane-1,3-dione has been utilized in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigating its potential biological activities and interactions with biomolecules.

    Medicine: Exploring its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Hydroxy-5-methylcyclopentane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in enzymatic reactions, potentially affecting metabolic pathways .

Comparison with Similar Compounds

  • 2-Methyl-1,3-cyclopentanedione
  • 4-Cyclopentene-1,3-dione
  • 2-Methyl-2-cyclopenten-1-one

Comparison: 4-Hydroxy-5-methylcyclopentane-1,3-dione is unique due to its specific functional groups and structural configuration.

Properties

CAS No.

57156-98-6

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-hydroxy-5-methylcyclopentane-1,3-dione

InChI

InChI=1S/C6H8O3/c1-3-4(7)2-5(8)6(3)9/h3,6,9H,2H2,1H3

InChI Key

LHRRTGBVCMXBLK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)CC1=O)O

Origin of Product

United States

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